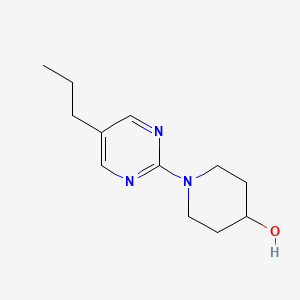

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

Description

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a propyl group at the 5-position and a piperidine ring with a hydroxyl group at the 4-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme modulation. Its design leverages the pyrimidine scaffold for hydrogen bonding and the piperidine moiety for conformational flexibility, which is critical for receptor interactions.

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

1-(5-propylpyrimidin-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C12H19N3O/c1-2-3-10-8-13-12(14-9-10)15-6-4-11(16)5-7-15/h8-9,11,16H,2-7H2,1H3 |

InChI Key |

WUUBXWXQSMPDKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1)N2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The pharmacological profile of 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol can be contextualized by comparing it to analogues with modifications in:

- Pyrimidine substituents (alkyl chains, halogens, polar groups).

- Piperidine hydroxyl position (4-ol vs. 3-ol).

Table 1: Structural and Functional Comparison of Analogues

*Calculated molecular weights based on formula.

Alkyl Chain Modifications

- Propyl vs. For example, 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol may exhibit better blood-brain barrier (BBB) penetration than the methyl analogue .

- Polar Groups : The hydroxymethyl substituent in 1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol introduces hydrogen-bonding capacity, improving solubility but possibly reducing CNS penetrance compared to the propyl variant .

Halogenation

- Chloro or bromo substituents (e.g., 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol) enhance binding affinity to targets like kinases or GPCRs through halogen-bond interactions . However, halogenation may increase metabolic stability but introduce toxicity risks.

Piperidine Hydroxyl Position

Pharmacokinetic and Pharmacodynamic Comparisons

- CNS Penetrance : Z3777013540, a fluoro-indol derivative, demonstrates a CNS MPO score of 4.2 and favorable BBB permeability predictions, suggesting that bulkier aromatic substituents may enhance brain uptake compared to alkyl chains .

- Enzyme Selectivity : RB-005’s 4-octylphenethyl group optimizes SK1 inhibition, whereas smaller substituents (e.g., propyl) may lack the hydrophobic interactions required for high selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.